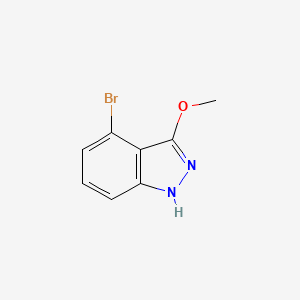

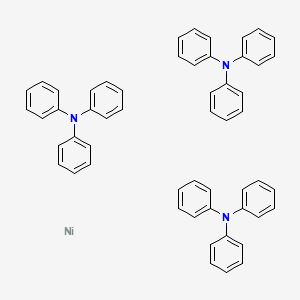

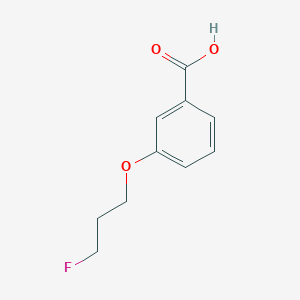

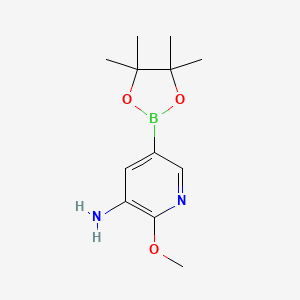

![molecular formula C8H8BrN3 B1444801 5-Bromo-3-éthyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4](/img/structure/B1444801.png)

5-Bromo-3-éthyl-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthesis pathway involves the reaction of 5-bromo-1-ethylpyrazolo pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.Molecular Structure Analysis

The molecular structure of “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is based on the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” are typically catalyzed reactions. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Applications De Recherche Scientifique

Synthèse de molécules biologiquement actives

Ce composé sert de précurseur dans la synthèse de molécules biologiquement actives. Son atome de brome peut être substitué par divers groupes fonctionnels, permettant la création d'un large éventail de molécules dotées d'activités biologiques potentielles .

Développement d'inhibiteurs de TRK

Les dérivés de pyrazolo[3,4-b]pyridine, y compris la 5-Bromo-3-éthyl-1H-pyrazolo[3,4-b]pyridine, ont été étudiés pour leur capacité à inhiber les kinases du récepteur de la tropomyosine (TRK). Ces kinases sont associées à la prolifération et à la différenciation cellulaires, et leur surexpression peut entraîner le cancer. Des dérivés de ce composé ont montré un potentiel en tant qu'inhibiteurs de TRK de petite molécule, ce qui pourrait être significatif dans le traitement du cancer .

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The inhibition of TRKs by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to downstream effects that can include reduced cell proliferation and increased cell death .

Pharmacokinetics

One study found that a similar compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms . These properties could impact the bioavailability of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Result of Action

The molecular and cellular effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of cell proliferation and potential induction of cell death . This is due to its inhibition of TRKs and the subsequent disruption of downstream signal transduction pathways .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC. These kinases are involved in the proliferation, differentiation, and survival of cells. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways by inhibiting TRKs, which in turn affects gene expression and cellular metabolism. For instance, in the Km-12 cell line, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine demonstrated significant inhibitory activity with an IC50 value of 0.304 μM . This compound also exhibits selectivity towards certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy.

Molecular Mechanism

At the molecular level, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine exerts its effects primarily through the inhibition of TRKs. The compound binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine may also affect gene expression by modulating transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound exhibits good stability in plasma, which is crucial for its sustained activity in biological systems . Its long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, but the potential for resistance development and degradation over time needs to be explored.

Dosage Effects in Animal Models

The effects of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound exhibits low inhibitory activity towards most cytochrome P450 isoforms, except CYP2C9 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that it accumulates in specific tissues, which may contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular distribution of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is essential for optimizing its therapeutic potential .

Propriétés

IUPAC Name |

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFSONFFBSRURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=NC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

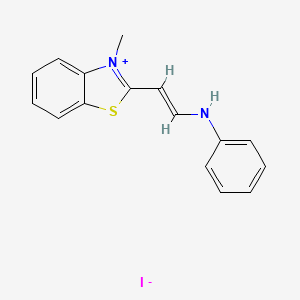

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)